molecular formula C14H16FNS B1523205 {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine CAS No. 1095140-49-0

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B1523205
CAS No.: 1095140-49-0
M. Wt: 249.35 g/mol
InChI Key: BJTSVIXOWFBJRY-UHFFFAOYSA-N
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Description

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a secondary amine featuring a thiophene ring substituted with a 4-fluorophenyl group at the 5-position and an isopropylaminomethyl group at the 2-position. Its molecular formula is C₁₄H₁₆FNS, with a molecular weight of 249.35 g/mol . The compound’s SMILES string (CC(C)NCC1=CC=C(S1)C2=CC=C(C=C2)F) and InChIKey (BJTSVIXOWFBJRY-UHFFFAOYSA-N) confirm its structural uniqueness . Predicted physicochemical properties include a collision cross-section (CCS) of 156.4 Ų for the [M+H]+ adduct, suggesting moderate polarity .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNS/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTSVIXOWFBJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring . The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Thiophene derivatives have shown promise as anticancer agents by inhibiting microtubule polymerization. Compounds similar to {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine have demonstrated significant cytotoxicity against cancer cell lines such as HeLa and PC3.
    • Case Study : A study found that related compounds exhibited IC50 values ranging from 0.01 µM to 0.49 µM against HeLa cells, indicating their effectiveness as microtubule-targeting agents.
  • Antimicrobial Properties :
    • The compound is being explored for its potential as an antimicrobial agent against various bacterial strains.
    • Case Study : Research has indicated that modifications to the thiophene structure can enhance antimicrobial activity, with some derivatives showing effective inhibition against resistant bacterial strains.

Material Science

  • Organic Semiconductors :
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
    • Case Study : Studies have demonstrated that incorporating thiophene derivatives into polymer matrices improves charge transport properties, enhancing device performance.

Comparative Analysis of Biological Activities

Compound NameIC50 (µM)Activity Type
This CompoundTBDAntitumor
Compound A0.49Antitumor (HeLa cells)
Compound B0.08Antitumor (PC3 cells)
Compound C1.72Antimicrobial

Mechanism of Action

The mechanism of action of {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. The isopropylamine moiety can form hydrogen bonds with polar residues, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Fluorophenyl Moieties
Compound Name Molecular Formula Key Substituents Bioactivity/Applications References
{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine C₁₄H₁₆FNS Thiophen-2-yl, 4-fluorophenyl, isopropyl Limited data; potential intermediate
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives C₁₃H₉FN₃S₂ Thiadiazole, Schiff base Anticancer (IC₅₀ = 1.28 µg/mL, MCF7)
Canagliflozin (pharmaceutical derivative) C₂₄H₂₅FO₅S Thiophen-2-ylmethyl, fluorophenyl, glucose SGLT2 inhibitor (antidiabetic)
[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine C₁₅H₁₉NS Thiophen-3-yl, methylphenyl Commercial availability (supplier data)

Key Observations :

  • Pharmaceutical Relevance : Canagliflozin demonstrates how fluorophenyl-thiophene motifs are leveraged in drug design (e.g., SGLT2 inhibitors). The target compound’s isopropylamine group may offer distinct pharmacokinetic properties compared to Canagliflozin’s glucose moiety .
  • Commercial Availability : The target compound has five suppliers (), whereas its methyl-thiophen-3-yl analog (C₁₅H₁₉NS) is also commercially available, indicating industrial interest in such amines .
Functional Group Analysis
  • Amine Group : The isopropylamine moiety in the target compound contrasts with the primary amines in thiadiazole derivatives () and the tertiary amines in pyrimidine-based analogs (). Secondary amines often enhance membrane permeability, which could be advantageous in drug design .
  • Thiophene vs.

Biological Activity

Overview

The compound {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine , with the CAS number 1095140-49-0, is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring substituted with a fluorophenyl group and an isopropylamine moiety, which may influence its pharmacological properties.

Thiophene Derivatives and Biological Activity

Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the fluorophenyl group in this compound may enhance its stability and binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

Biological Studies and Findings

Recent studies have highlighted the biological activity of various thiophene derivatives, including those similar to this compound. Research indicates that these compounds can act on multiple biological pathways, including:

  • Antitumor Activity : Some thiophene derivatives have been identified as potent inhibitors of microtubule polymerization, leading to significant cytotoxicity against cancer cell lines such as HeLa and PC3. For instance, studies have shown that modifications to the thiophene structure can yield compounds with half-maximal inhibitory concentration (IC50) values in the low micromolar range .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent is being explored. Thiophene derivatives have demonstrated activity against various bacterial strains, suggesting that modifications in the structure can enhance their effectiveness.

Case Studies

  • Antitumor Activity Evaluation :
    • A series of derivatives based on thiophene structures were synthesized and tested for their cytotoxic effects on cancer cell lines. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in vitro.
    • For example, compounds with similar structural motifs exhibited IC50 values ranging from 0.01 µM to 0.49 µM against HeLa cells, demonstrating their potential as microtubule-targeting agents .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that certain thiophene derivatives disrupt tubulin networks within cells, leading to cell cycle arrest and apoptosis. This suggests that this compound could similarly affect cellular processes involved in cancer progression .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameIC50 (µM)Activity Type
This compound TBDAntitumor
Compound A 0.49Antitumor (HeLa cells)
Compound B 0.08Antitumor (PC3 cells)
Compound C 1.72Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
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{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

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